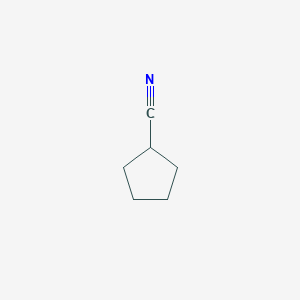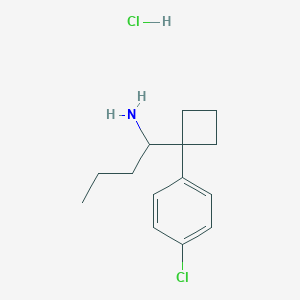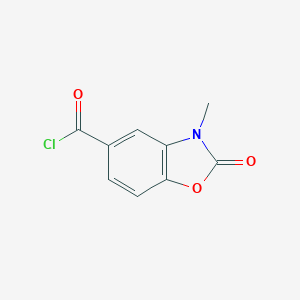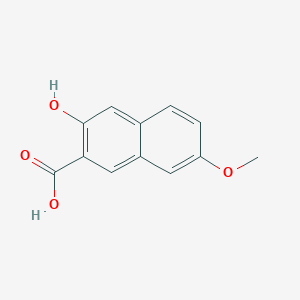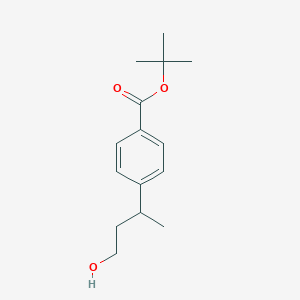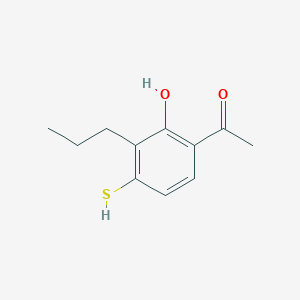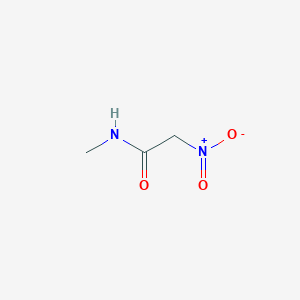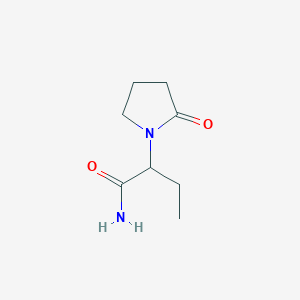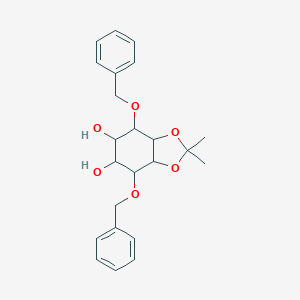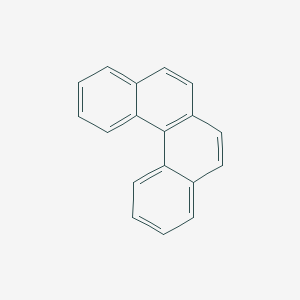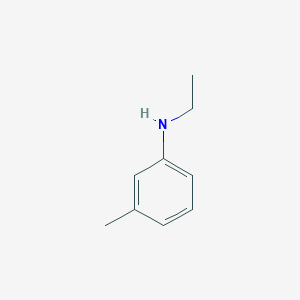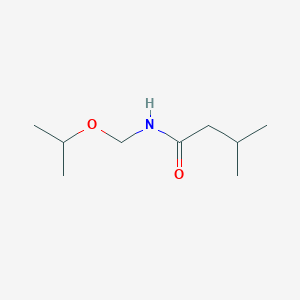
N-(Isopropoxymethyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isopropoxymethyl)-3-methylbutanamide, also known as IPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPMPA is a white crystalline powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.
Mecanismo De Acción
The exact mechanism of action of N-(Isopropoxymethyl)-3-methylbutanamide is not fully understood, but it is believed to act as a nucleophile in chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N-(Isopropoxymethyl)-3-methylbutanamide. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Isopropoxymethyl)-3-methylbutanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for all types of chemical reactions and may require additional reagents or catalysts to be effective.
Direcciones Futuras
There are several potential future directions for research on N-(Isopropoxymethyl)-3-methylbutanamide. One area of interest is its potential applications in the development of new drugs and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(Isopropoxymethyl)-3-methylbutanamide and its potential uses in chemical synthesis.
Métodos De Síntesis
N-(Isopropoxymethyl)-3-methylbutanamide can be synthesized through a multistep process that involves the reaction of 3-methylbutan-1-ol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with methylamine. The final product is then obtained through the reaction of the intermediate with isopropyl alcohol.
Aplicaciones Científicas De Investigación
N-(Isopropoxymethyl)-3-methylbutanamide has been used in various scientific research studies as a reagent in chemical synthesis. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs and treatments for various diseases.
Propiedades
Número CAS |
156026-05-0 |
|---|---|
Nombre del producto |
N-(Isopropoxymethyl)-3-methylbutanamide |
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-methyl-N-(propan-2-yloxymethyl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-9(11)10-6-12-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
Clave InChI |
QIAVNOYABNIBTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCOC(C)C |
SMILES canónico |
CC(C)CC(=O)NCOC(C)C |
Sinónimos |
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



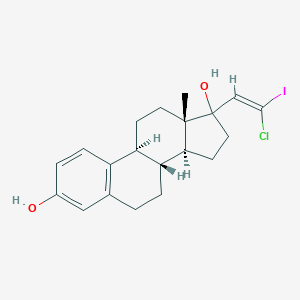
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
